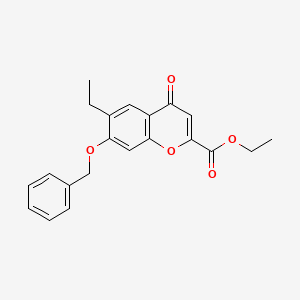
Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4h-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a benzyloxy group, an ethyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate reagent like ethyl acetoacetate.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The chromene core can participate in redox reactions, contributing to its antioxidant properties. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-hydroxy-6-ethyl-4-oxo-4H-chromene-2-carboxylate: Lacks the benzyloxy group but has similar core structure and properties.
Methyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which enhances its reactivity and potential biological activities. The combination of the chromene core with the benzyloxy and ester groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6345-77-3 |
|---|---|
Molekularformel |
C21H20O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
ethyl 6-ethyl-4-oxo-7-phenylmethoxychromene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-3-15-10-16-17(22)11-20(21(23)24-4-2)26-19(16)12-18(15)25-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
KBXOLAKKNCCITE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=CC2=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



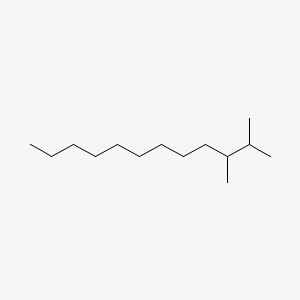
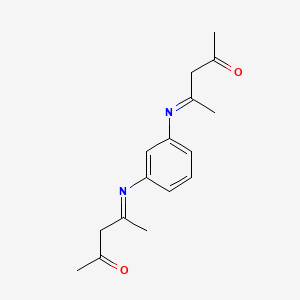
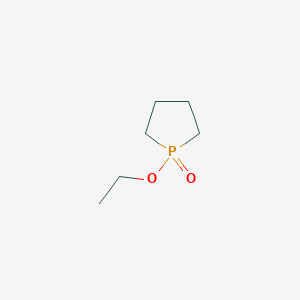

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
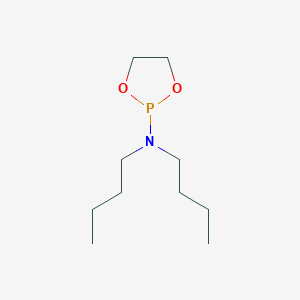
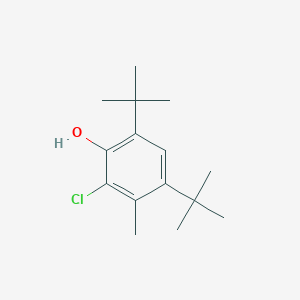
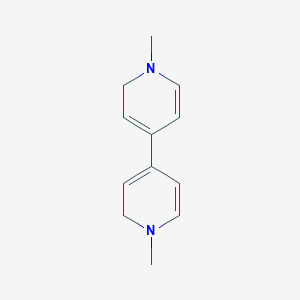

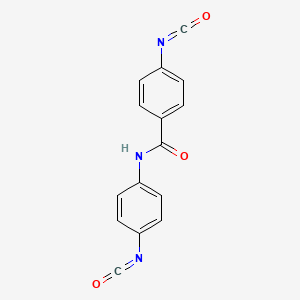
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)

